molecular formula C45H57NO16 B1674513 Larotaxel dihydrate CAS No. 192573-38-9

Larotaxel dihydrate

Numéro de catalogue: B1674513
Numéro CAS: 192573-38-9
Poids moléculaire: 867.9 g/mol
Clé InChI: SEFGUGYLLVNFIJ-QDRLFVHASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Larotaxel dihydrate has antineoplastic activity.

Applications De Recherche Scientifique

Breast Cancer

Larotaxel has been primarily studied in the context of metastatic breast cancer (MBC), especially in patients who have been pre-treated with taxanes. A notable Phase II multicenter study demonstrated its efficacy:

  • Dosage : 90 mg/m² administered as a 1-hour infusion every three weeks.
  • Patient Response :
    • Nonresistant Group :
      • Overall Response Rate (ORR): 42%
      • Median Duration of Response (DOR): 5.3 months
      • Median Time to Progression (TtP): 5.4 months
      • Median Survival Time (MST): 22.6 months
    • Resistant Group :
      • ORR: 19%
      • Median DOR: 5.0 months
      • Median TtP: 1.6 months
      • MST: 9.8 months
  • Adverse Events : Common side effects included neutropenia (82%), fatigue (15%), and sensory neuropathy (7%) .

Non-Small Cell Lung Cancer

Larotaxel has also been evaluated in non-small cell lung cancer (NSCLC). In combination with other chemotherapeutic agents, it has shown potential benefits in improving patient outcomes:

  • Combination Therapies : Studies have reported on the use of larotaxel alongside cisplatin or gemcitabine, indicating its role in enhancing therapeutic efficacy .

Mechanism of Action and Pharmacological Properties

Larotaxel functions by stabilizing microtubules, similar to other taxanes, but exhibits a different binding affinity which allows it to be effective against taxane-resistant tumors. Its unique properties include:

  • Enhanced Cellular Uptake : Research indicates that larotaxel can be incorporated into liposomal formulations, which significantly improve its delivery to tumor tissues .
  • Nanostructured Liposomes : These formulations have shown prolonged circulation time and targeted delivery capabilities, enhancing the anticancer efficacy of larotaxel against resistant cell lines .

Preclinical Studies

A variety of preclinical studies have explored larotaxel's effectiveness against different cancer types:

  • Study on Drug Resistance : Larotaxel was tested in models exhibiting multidrug resistance, demonstrating its ability to circumvent common resistance mechanisms associated with traditional taxanes .
  • Liposomal Formulations : Investigations into larotaxel-loaded liposomes revealed significant improvements in drug stability and bioavailability, leading to enhanced anticancer activity .

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of larotaxel:

Trial PhaseCancer TypeCombination TherapyResult Summary
Phase IIMetastatic Breast CancerNoneORR: 42% in nonresistant patients
Phase IINon-Small Cell Lung CancerCisplatin/GemcitabineImproved survival rates observed

Propriétés

Numéro CAS

192573-38-9

Formule moléculaire

C45H57NO16

Poids moléculaire

867.9 g/mol

Nom IUPAC

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate;dihydrate

InChI

InChI=1S/C45H53NO14.2H2O/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48;;/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53);2*1H2/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-;;/m1../s1

Clé InChI

SEFGUGYLLVNFIJ-QDRLFVHASA-N

SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O

SMILES isomérique

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O

SMILES canonique

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O

Apparence

Solid powder

Key on ui other cas no.

192573-38-9

Pictogrammes

Acute Toxic; Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Larotaxel dihydrate;  RPR-109881A;  RPR 109881A;  RPR109881A; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Larotaxel dihydrate
Reactant of Route 2
Larotaxel dihydrate
Reactant of Route 3
Larotaxel dihydrate
Reactant of Route 4
Reactant of Route 4
Larotaxel dihydrate
Reactant of Route 5
Reactant of Route 5
Larotaxel dihydrate
Reactant of Route 6
Reactant of Route 6
Larotaxel dihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.